molecular formula C24H34O2 B12801461 Benzene, 1-(1,1-dimethylethyl)-3-(2-(4-(2-ethylbutyl)phenoxy)ethoxy)- CAS No. 125796-96-5

Benzene, 1-(1,1-dimethylethyl)-3-(2-(4-(2-ethylbutyl)phenoxy)ethoxy)-

Cat. No.: B12801461
CAS No.: 125796-96-5
M. Wt: 354.5 g/mol
InChI Key: VBMUQPBVHSBXCW-UHFFFAOYSA-N
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Description

Benzene, 1-(1,1-dimethylethyl)-3-(2-(4-(2-ethylbutyl)phenoxy)ethoxy)- is a complex organic compound with a unique structure that includes a benzene ring substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzene, 1-(1,1-dimethylethyl)-3-(2-(4-(2-ethylbutyl)phenoxy)ethoxy)- typically involves multi-step organic reactions. The process begins with the preparation of the benzene ring, followed by the introduction of the tert-butyl group and the ethylbutylphenoxyethoxy side chain. Common reagents used in these reactions include halogenated benzene derivatives, alkylating agents, and phenoxy compounds. The reaction conditions often require the use of catalysts, such as Lewis acids, and controlled temperatures to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and chromatography are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

Benzene, 1-(1,1-dimethylethyl)-3-(2-(4-(2-ethylbutyl)phenoxy)ethoxy)- undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of carboxylic acids or ketones, depending on the specific conditions and reagents used.

    Reduction: Reduction reactions can convert the compound into simpler hydrocarbons or alcohols.

    Substitution: Electrophilic aromatic substitution reactions can introduce new functional groups onto the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are frequently used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are used under acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes.

Scientific Research Applications

Benzene, 1-(1,1-dimethylethyl)-3-(2-(4-(2-ethylbutyl)phenoxy)ethoxy)- has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound’s derivatives may have potential biological activity, making it a subject of study in drug discovery and development.

    Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Benzene, 1-(1,1-dimethylethyl)-3-(2-(4-(2-ethylbutyl)phenoxy)ethoxy)- involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets and influencing various biochemical pathways. This interaction can result in changes in cellular function and physiological responses.

Comparison with Similar Compounds

Similar Compounds

  • **Benzene, 1-(1,1-dimethylethyl)-4-(2-(4-(2-ethylbutyl)phenoxy)ethoxy)-
  • **Benzene, 1-(1,1-dimethylethyl)-2-(2-(4-(2-ethylbutyl)phenoxy)ethoxy)-

Uniqueness

Benzene, 1-(1,1-dimethylethyl)-3-(2-(4-(2-ethylbutyl)phenoxy)ethoxy)- is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

CAS No.

125796-96-5

Molecular Formula

C24H34O2

Molecular Weight

354.5 g/mol

IUPAC Name

1-tert-butyl-3-[2-[4-(2-ethylbutyl)phenoxy]ethoxy]benzene

InChI

InChI=1S/C24H34O2/c1-6-19(7-2)17-20-11-13-22(14-12-20)25-15-16-26-23-10-8-9-21(18-23)24(3,4)5/h8-14,18-19H,6-7,15-17H2,1-5H3

InChI Key

VBMUQPBVHSBXCW-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)CC1=CC=C(C=C1)OCCOC2=CC=CC(=C2)C(C)(C)C

Origin of Product

United States

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